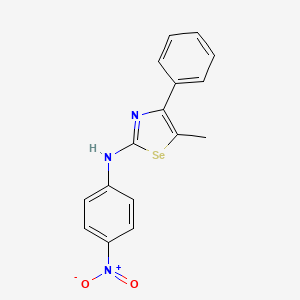
(E)-N-Heptyl-1-(thiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Heptyl-1-(thiophen-2-yl)methanimine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Heptyl-1-(thiophen-2-yl)methanimine typically involves the condensation of heptylamine with thiophene-2-carboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(E)-N-Heptyl-1-(thiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Heptylamine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-N-Heptyl-1-(thiophen-2-yl)methanimine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-N-Heptyl-1-(thiophen-2-yl)methanimine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the imine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Thiophen-2-yl)-N-(p-tolyl)methanimine: Similar structure but with a p-tolyl group instead of a heptyl group.
2-Thiopheneethylamine: An aromatic amine with a thiophene ring, used in the synthesis of various derivatives.
Uniqueness
(E)-N-Heptyl-1-(thiophen-2-yl)methanimine is unique due to its heptyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction. This makes it a valuable compound for exploring new therapeutic and industrial applications .
Properties
CAS No. |
63503-23-1 |
|---|---|
Molecular Formula |
C12H19NS |
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-heptyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C12H19NS/c1-2-3-4-5-6-9-13-11-12-8-7-10-14-12/h7-8,10-11H,2-6,9H2,1H3 |
InChI Key |
MFZJNLSJXMOAGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


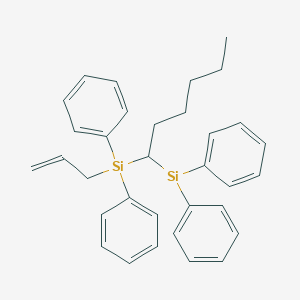

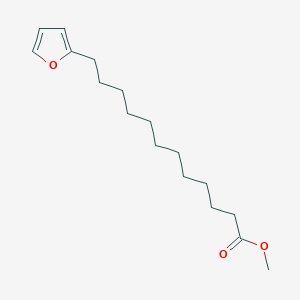
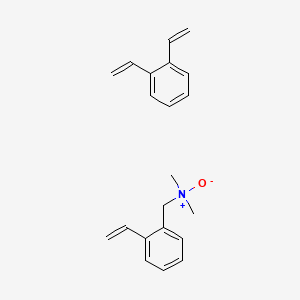
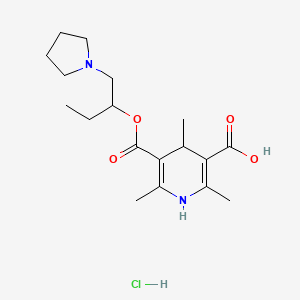
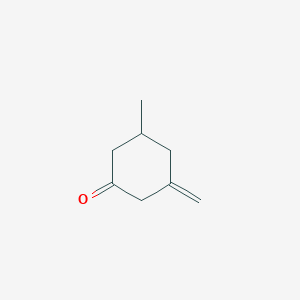
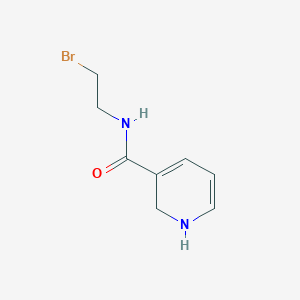
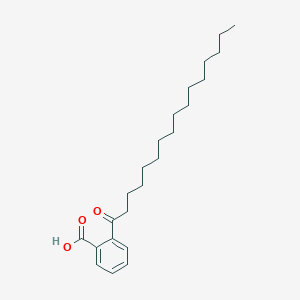
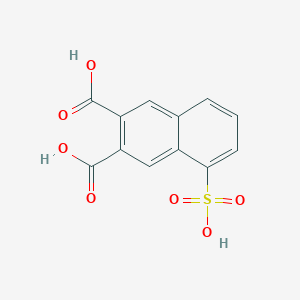

![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
